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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-1-

propoxybenzene

Cat. No.: B1290856 Get Quote

2-Bromo-4-fluoro-1-propoxybenzene is a halogenated aromatic ether that has emerged as a

significant intermediate in the fields of medicinal chemistry and materials science. Its unique

trifunctional architecture—comprising a reactive bromine atom, a metabolically influential

fluorine atom, and a lipophilic propoxy group—offers a powerful platform for the synthesis of

complex molecular targets. The bromine substituent serves as a versatile handle for carbon-

carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine

atom is strategically employed to enhance key pharmacokinetic properties such as metabolic

stability and target binding affinity in drug candidates.[1] This guide provides a comprehensive

overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4-
fluoro-1-propoxybenzene, offering researchers and drug development professionals the

foundational knowledge required to effectively leverage this compound in their synthetic

endeavors.

Physicochemical and Structural Properties
The core identity of 2-Bromo-4-fluoro-1-propoxybenzene is defined by its molecular structure

and resulting physical properties. While extensive experimental data for this specific compound

is not widely published, its key identifiers and calculated properties are well-established.

Table 2.1: Core Chemical Identifiers and Properties
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Property Value Source(s)

IUPAC Name
2-Bromo-4-fluoro-1-

propoxybenzene
N/A

CAS Number 1016889-72-7 [2][3][4]

Molecular Formula C₉H₁₀BrFO [3][4]

Molecular Weight 233.08 g/mol [3][4]

SMILES BrC1=C(OCCC)C=C(F)C=C1 [4]

MDL Number MFCD09940143 [2][4]

Note: Experimental values for properties such as melting point, boiling point, and density are

not consistently reported in public literature and may vary between commercial suppliers.

Synthesis and Purification: A Methodological
Approach
The most logical and widely applicable method for the synthesis of 2-Bromo-4-fluoro-1-
propoxybenzene is the Williamson ether synthesis. This classic nucleophilic substitution

reaction provides a high-yielding and straightforward pathway from a readily available phenolic

precursor.

Causality of the Synthetic Choice
The Williamson ether synthesis is selected for its reliability and efficiency in forming aryl ethers.

The reaction mechanism involves the deprotonation of a phenol (2-Bromo-4-fluorophenol) to

form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., 1-

bromopropane or 1-iodopropane) in an Sₙ2 reaction to displace the halide and form the desired

ether. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by

solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

Detailed Experimental Protocol
Reaction: Synthesis of 2-Bromo-4-fluoro-1-propoxybenzene from 2-Bromo-4-fluorophenol.
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Materials:

2-Bromo-4-fluorophenol (1.0 eq)

1-Bromopropane (1.2 eq)

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

Acetone, anhydrous

Deionized Water

Diethyl Ether or Ethyl Acetate

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-

Bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

Add a sufficient volume of anhydrous acetone to fully dissolve the phenol.

Begin vigorous stirring and add 1-bromopropane (1.2 eq) to the suspension.

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

Monitor reaction progress via Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.

Evaporate the acetone from the filtrate under reduced pressure.

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol),

deionized water, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product via flash column chromatography or vacuum distillation to obtain

pure 2-Bromo-4-fluoro-1-propoxybenzene.

Synthesis Workflow Diagram
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Caption: Williamson ether synthesis workflow for 2-Bromo-4-fluoro-1-propoxybenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1290856?utm_src=pdf-body
https://www.benchchem.com/product/b1290856?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4-fluoro-1-propoxybenzene lies in its capacity to participate

in a variety of chemical transformations, making it a versatile intermediate.

Aryl Bromide Reactivity: The carbon-bromine bond is the primary site for synthetic

modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions,

including:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[5]

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Sonogashira Coupling: Reaction with terminal alkynes.

Organometallic Formation: The aryl bromide can be converted into an organolithium or

Grignard reagent through metal-halogen exchange, which can then be used to react with

various electrophiles.

Influence of Substituents:

The propoxy group is an ortho-, para-directing activator for electrophilic aromatic

substitution. However, the positions are already substituted. It primarily adds lipophilicity to

the final molecule.

The fluorine atom is an electron-withdrawing group that deactivates the ring but is also

ortho-, para-directing. In medicinal chemistry, its presence is highly desirable as it can

block sites of metabolism and form favorable hydrogen-bonding interactions with biological

targets.[1]

Diagram of Synthetic Potential
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Cross-Coupling Reactions Organometallic Pathway
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Caption: Reactivity map illustrating the synthetic utility of the title compound.

Anticipated Spectroscopic Analysis
While specific spectra for this compound require experimental acquisition, its characteristic

signals can be reliably predicted based on its structure and data from its precursors, such as 2-

bromo-4-fluorophenol.[6][7]

Table 5.1: Predicted Spectroscopic Data
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Technique Expected Signature Rationale

¹H NMR

~7.0-7.5 ppm: 3H, complex

multiplet (aromatic

protons).~4.0 ppm: 2H, triplet

(O-CH₂-CH₂-CH₃).~1.8 ppm:

2H, sextet (-O-CH₂-CH₂-

CH₃).~1.0 ppm: 3H, triplet (-O-

CH₂-CH₂-CH₃).

The aromatic region will show

splitting due to H-H and H-F

coupling. The propoxy group

will exhibit the characteristic

triplet-sextet-triplet pattern of a

propyl chain.

¹³C NMR

~150-160 ppm: 2C (C-F and

C-O).~110-130 ppm: 4C

(remaining aromatic carbons,

including C-Br).~70 ppm: 1C

(O-CH₂-CH₂-CH₃).~22 ppm:

1C (-O-CH₂-CH₂-CH₃).~10

ppm: 1C (-O-CH₂-CH₂-CH₃).

The C-F bond will appear as a

large doublet due to carbon-

fluorine coupling. The three

distinct carbons of the propoxy

group will be visible in the

aliphatic region.

Mass Spec (EI)

M⁺ at m/z 232/234: Molecular

ion peak showing a ~1:1 ratio

due to the natural abundance

of ⁷⁹Br and ⁸¹Br isotopes.

The isotopic signature of

bromine is a definitive

characteristic in mass

spectrometry.

Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Bromo-4-fluoro-1-
propoxybenzene. Therefore, handling precautions must be inferred from structurally related

compounds like 2-bromo-4-fluorophenol and other halogenated aromatics.[8][9] Standard

laboratory prudence is required.

Table 6.1: Recommended Safety and Handling Procedures
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Aspect Guideline Justification

Personal Protective Equipment

(PPE)

Wear nitrile gloves, safety

glasses with side shields, and

a lab coat.

To prevent skin and eye

contact with the chemical.[10]

Handling

Use only in a well-ventilated

area, preferably within a

chemical fume hood. Avoid

breathing vapors or dust.

Halogenated organic

compounds can be irritants

and harmful if inhaled.[8][11]

Storage

Store in a tightly closed

container in a cool, dry, and

well-ventilated place. Keep

away from strong oxidizing

agents and strong bases.

To maintain chemical stability

and prevent hazardous

reactions. Incompatible with

strong oxidizers.[8]

Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

regional, and national

regulations.

To prevent environmental

contamination.[8]

Applications in Research and Development
The primary application of 2-Bromo-4-fluoro-1-propoxybenzene is as a key intermediate in

the synthesis of high-value organic molecules, particularly for the pharmaceutical and

agrochemical industries.[5]

Drug Discovery: The compound serves as a scaffold to which other molecular fragments can

be attached. The incorporated fluorine atom can enhance a drug's metabolic stability,

lipophilicity, and binding affinity to biological targets, which are critical parameters in modern

drug design.[1] Its structure allows for the systematic modification of lead compounds to

optimize their therapeutic profiles.

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and

herbicides often relies on building blocks that allow for precise structural modifications. This

compound can be used to create novel active ingredients for crop protection.[5]
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Material Science: Halogenated aromatic compounds are precursors to specialized polymers

and organic electronic materials. The specific substitution pattern can be used to fine-tune

the electronic and physical properties of these materials.

Conclusion
2-Bromo-4-fluoro-1-propoxybenzene is a strategically designed chemical intermediate with

significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable

and versatile transformations, primarily through modern cross-coupling chemistry. For

researchers in drug discovery and materials science, this compound represents a valuable tool

for constructing novel molecules with tailored properties. A thorough understanding of its

synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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